Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate”, thiadiazole derivatives are typically synthesized through condensation reactions2.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. However, without specific data for “Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate”, I can’t provide a detailed analysis.Chemical Reactions Analysis
Again, without specific information on “Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate”, I can’t provide a detailed analysis of its chemical reactions. However, thiadiazole compounds are known to participate in a variety of chemical reactions due to the presence of nitrogen and sulfur in the ring structure2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find this information for “Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate”.Scientific Research Applications
1. Noncovalent Interactions in Hybrid Derivatives
A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds related to Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate. They analyzed the nature of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research provides insights into the molecular interactions of thiadiazole derivatives, which can be critical in materials science and pharmaceutical chemistry (El-Emam et al., 2020).
2. Reactions with Various Bases
Remizov, Pevzner, and Petrov (2019) explored the reactions of similar compounds with different bases, leading to the formation of various derivatives. Their research contributes to understanding the chemical reactivity and potential applications of thiadiazole compounds in synthetic chemistry (Remizov et al., 2019).
3. Synthesis and Potential Antineoplastic Properties
A study by Looker and Wilson (1965) on the synthesis of 1,2,3-Thiadiazole derivatives, including the ethyl ester form, highlights the potential of these compounds in developing antineoplastic agents. This research opens avenues for exploring thiadiazole derivatives in cancer treatment (Looker & Wilson, 1965).
4. Synthesis and Reactivity Studies
The work of Remizov et al. (2015) on synthesizing ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate and its reaction with various nucleophiles adds to the knowledge of thiadiazole chemistry. This research is vital for understanding the synthesis and reactivity of thiadiazole derivatives (Remizov et al., 2015).
5. Unexpected Chemical Transformations
Miyawaki, Suzuki, and Morikawa (2004) investigated the reaction of ethyl 1,2,3-thiadiazole-4-carboxylate with samarium and iodine, leading to unexpected chemical transformations. This study provides valuable information on the chemical behavior of thiadiazoles under reducing conditions (Miyawaki et al., 2004).
6. Synthesis and Antimicrobial Properties
El-Sayed, Shaldom, and Al Mazrouee (2015) explored the synthesis of heterocyclic compounds derived from thiadiazol-2-yl acetamide and their antimicrobial properties. Their research contributes to the development of new antimicrobial agents (El-Sayed et al., 2015).
7. Potential Glutaminase Inhibitors
Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, contributing to the search for potential therapeutic agents (Shukla et al., 2012).
8. Molecular Aggregation Studies
Matwijczuk, Kluczyk, Górecki, Niewiadomy, and Gagoś (2016) studied the molecular aggregation of thiadiazolyl derivatives in different solvents, contributing to the understanding of molecular interactions in organic chemistry (Matwijczuk et al., 2016).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of “Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate”. It’s always important to handle chemicals with appropriate safety precautions.
Future Directions
The future directions for research on a compound like “Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate” would likely involve further studies to understand its synthesis, properties, and potential applications. This could include exploring its biological activity, optimizing its synthesis, or investigating its reactivity.
properties
IUPAC Name |
ethyl 5-propan-2-yl-1,3,4-thiadiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-10-9-6(13-7)5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTMTGYJLPUEIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(propan-2-yl)-1,3,4-thiadiazole-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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